molecular formula C27H24N4O2 B11283496 N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11283496
M. Wt: 436.5 g/mol
InChI Key: OKXWVXAVMZOMNP-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrido-pyrrolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, particularly cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, contributing to its inhibitory activity .

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-30-23(18-22-25(30)29-24-14-8-9-17-31(24)27(22)33)26(32)28-16-15-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-14,17-18,21H,15-16H2,1H3,(H,28,32)

InChI Key

OKXWVXAVMZOMNP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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